4-Chloro-2-nitropyridin-3-amine
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Overview
Description
4-Chloro-2-nitropyridin-3-amine is a heterocyclic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitropyridin-3-amine typically involves the nitration of 4-chloropyridine followed by amination. One common method includes the reaction of 4-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 4-chloro-2-nitropyridine is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4-chloro-2-aminopyridin-3-amine.
Substitution: Depending on the nucleophile, products such as 4-amino-2-nitropyridin-3-amine or 4-thio-2-nitropyridin-3-amine can be formed.
Scientific Research Applications
4-Chloro-2-nitropyridin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4-chloro-3-nitropyridine
- 2-Amino-6-chloro-3-nitropyridine
Comparison: 4-Chloro-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
CAS No. |
1447949-84-9 |
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Molecular Formula |
C5H4ClN3O2 |
Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-chloro-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2 |
InChI Key |
DGVLFQWOUBILGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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